molecular formula C7H10N4O4 B13105628 Methyl 2-((2-methyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino)acetate

Methyl 2-((2-methyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino)acetate

Cat. No.: B13105628
M. Wt: 214.18 g/mol
InChI Key: ZPUVLIMURUCOCC-UHFFFAOYSA-N
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Description

Methyl 2-((2-methyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino)acetate is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a triazine ring fused with other functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((2-methyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino)acetate typically involves multiple steps. One common method starts with the alkylation of 4-methyluracil with ethyl bromoacetate, followed by treatment with hydrazine hydrate to form the hydrazide. This intermediate is then reacted with carbon disulfide in the presence of potassium hydroxide to yield the oxadiazole derivative. The final step involves the reaction of this oxadiazole with hydrazine hydrate to form the triazine derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((2-methyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino)acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine hydrate, carbon disulfide, potassium hydroxide, and ethyl bromoacetate. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the reaction with hydrazine hydrate can lead to the formation of triazine derivatives, while oxidation reactions can yield various oxidized products.

Scientific Research Applications

Methyl 2-((2-methyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino)acetate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-((2-methyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino)acetate involves its interaction with specific molecular targets and pathways. The triazine ring structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in biochemical pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-((2-methyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino)acetate is unique due to its specific triazine ring structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C7H10N4O4

Molecular Weight

214.18 g/mol

IUPAC Name

methyl 2-[(2-methyl-3,5-dioxo-1,2,4-triazin-6-yl)amino]acetate

InChI

InChI=1S/C7H10N4O4/c1-11-7(14)9-6(13)5(10-11)8-3-4(12)15-2/h3H2,1-2H3,(H,8,10)(H,9,13,14)

InChI Key

ZPUVLIMURUCOCC-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)NC(=O)C(=N1)NCC(=O)OC

Origin of Product

United States

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